molecular formula C56H82N14O12S2 B1681004 SK&F 103784 CAS No. 111372-60-2

SK&F 103784

Cat. No.: B1681004
CAS No.: 111372-60-2
M. Wt: 1207.5 g/mol
InChI Key: SXDCKULNORYMKR-HCRLECSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “SK&F 103784” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the process starts with the preparation of intermediate compounds, which are then combined through various chemical reactions such as condensation, amidation, and cyclization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on its structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other peptides or small molecules with analogous functional groups. Examples include:

    Peptide analogs: Compounds with similar amino acid sequences.

    Small molecule inhibitors: Compounds that inhibit similar biological targets.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique properties such as higher binding affinity, selectivity, or stability compared to similar compounds.

Biological Activity

SK&F 103784, a complex organic molecule with the CAS number 111372-60-2, is primarily recognized for its role as a vasopressin antagonist. This compound has garnered attention in various scientific fields, particularly in pharmacology and biochemistry, due to its potential therapeutic applications.

SK&F 103784 functions by inhibiting the physiological responses mediated by vasopressin, a hormone that plays a crucial role in regulating water retention and blood pressure. The compound binds to vasopressin receptors, effectively blocking their activation by endogenous vasopressin. This antagonistic action leads to a decrease in intracellular signaling pathways associated with vasopressin, which can result in diuresis (increased urine production) and reduced blood pressure .

Pharmacological Effects

The primary pharmacological effects of SK&F 103784 include:

  • Diuresis : By inhibiting vasopressin action, the compound promotes the excretion of water, thus affecting fluid balance in the body.
  • Blood Pressure Regulation : The antagonistic effect on vasopressin receptors contributes to lowering blood pressure, making it a candidate for treating hypertension .

Case Studies and Experimental Data

Several studies have investigated the biological activity of SK&F 103784. Below is a summary of key findings:

StudyObjectiveFindings
Study 1 Evaluate diuretic effectsDemonstrated significant diuretic activity in animal models, with increased urine output observed after administration.
Study 2 Assess blood pressure effectsShowed a marked reduction in systolic and diastolic blood pressure in hypertensive rat models.
Study 3 Investigate receptor bindingUtilized radioligand binding assays to confirm high affinity for vasopressin receptors, indicating effective antagonism .

Biochemical Pathways

The compound's interaction with biological macromolecules primarily involves its binding to vasopressin receptors (V1A and V2 subtypes). This interaction disrupts the normal signaling cascade initiated by vasopressin, leading to altered physiological responses. The inhibition of adenylate cyclase activity is one of the critical pathways affected by SK&F 103784, resulting in decreased cyclic AMP levels within target cells .

Scientific Research Applications

SK&F 103784 serves as an important tool in various research domains:

  • Pharmacology : Used to study the role of vasopressin in fluid balance and cardiovascular regulation.
  • Endocrinology : Investigated for its potential implications in disorders related to vasopressin dysregulation.
  • Drug Development : Explored as a lead compound for developing new antihypertensive medications .

Clinical Implications

The potential therapeutic applications of SK&F 103784 include:

  • Treatment of hypertension: By reducing blood pressure through vasopressin antagonism.
  • Management of conditions related to fluid overload: Such as heart failure or certain kidney disorders .

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H82N14O12S2/c1-4-82-35-19-17-34(18-20-35)28-38(63-45(73)30-56(84)23-9-6-10-24-56)49(76)66-39(27-33-13-7-5-8-14-33)51(78)69-46(32(2)3)53(80)67-40(29-44(58)72)50(77)68-41(31-83)54(81)70-26-12-16-42(70)52(79)65-37(21-22-43(57)71)48(75)64-36(47(59)74)15-11-25-62-55(60)61/h5,7-8,13-14,17-20,31-32,36-42,46,84H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,74)(H,63,73)(H,64,75)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,78)(H4,60,61,62)/t36-,37-,38+,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCKULNORYMKR-HCRLECSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H82N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149608
Record name SK&F 103784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1207.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111372-60-2
Record name SK&F 103784
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111372602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 103784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SK&F 103784
Reactant of Route 2
Reactant of Route 2
SK&F 103784
Reactant of Route 3
Reactant of Route 3
SK&F 103784
Reactant of Route 4
Reactant of Route 4
SK&F 103784
Reactant of Route 5
Reactant of Route 5
SK&F 103784
Reactant of Route 6
Reactant of Route 6
SK&F 103784

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.